Diosmin, a widely used phlebotropic agent, is a semi-synthetic flavonoid derived from hesperidin. As with any pharmaceutical substance, its purity profile is of critical importance. The biological activity of its impurities, while often overlooked, can contribute to or, in some cases, antagonize the therapeutic effects of the parent compound. This guide provides a comprehensive technical overview of the potential biological activities of two significant and structurally related impurities of diosmin as defined by the European Pharmacopoeia: Linarin (Diosmin EP Impurity E) and Diosmetin (Diosmin EP Impurity F) . This document moves beyond a simple listing of potential effects, delving into the mechanistic underpinnings of their actions and proposing robust experimental frameworks for their further investigation. While the term "Diosmin Impurity 5" is not a universally standardized designation, it is often associated with process-specific impurities or may be a proprietary naming convention. This guide focuses on the officially cataloged and structurally defined impurities to ensure scientific rigor and reproducibility.
Diosmin is a flavone glycoside with a long history of clinical use in the management of chronic venous insufficiency and hemorrhoidal disease.[1] Its therapeutic efficacy is primarily attributed to its venotonic, anti-inflammatory, and antioxidant properties. The manufacturing process of diosmin from hesperidin can lead to the formation of several related substances, which are monitored and controlled according to pharmacopeial standards. Understanding the biological profile of these impurities is crucial for a complete comprehension of the drug's overall pharmacological and toxicological profile.
Linarin and Diosmetin are two such impurities that are structurally analogous to diosmin. Diosmetin is the aglycone of diosmin, meaning it is the flavonoid structure without the attached sugar moiety.[2][3] Linarin is also a flavonoid glycoside, sharing a similar core structure. Their structural similarity to diosmin suggests that they may interact with similar biological targets and pathways.
A clear understanding of the chemical structures of diosmin, linarin, and diosmetin is fundamental to postulating their potential biological activities.
Based on existing literature for these and structurally related flavonoids, a range of potential biological activities can be explored. It is noteworthy that diosmin itself is rapidly hydrolyzed by gut microbiota to its active metabolite, diosmetin, which is then absorbed.[3][4] Therefore, the biological activities of diosmetin are of particular relevance to the in vivo effects of diosmin.
Linarin has been investigated for a variety of pharmacological effects, demonstrating a broad spectrum of potential therapeutic applications.
As the primary active metabolite of diosmin, diosmetin has been the subject of extensive research, revealing a wide array of biological activities.[2][3]
A systematic approach is essential to comprehensively evaluate the biological activities of Linarin and Diosmetin. This should involve a combination of in silico, in vitro, and potentially in vivo studies.
Computational methods can provide initial insights into the potential biological targets and mechanisms of action.
A tiered approach to in vitro testing allows for a systematic and cost-effective evaluation of biological activities.
The biological effects of Linarin and Diosmetin are mediated through their interaction with complex intracellular signaling networks.
Linarin and Diosmetin can inhibit the phosphorylation of key components of the MAPK pathway (p38, ERK, JNK) and the IKK complex.[8][9] This prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Diosmetin has been shown to impede the activation of the STAT3 signaling pathway.[16] It can inhibit the phosphorylation of STAT3 by Janus kinases (JAKs) and prevent the dimerization and nuclear translocation of activated STAT3. This leads to the downregulation of target genes like c-Myc and Cyclin D1, which are critical for cell proliferation and survival in cancer.
The available evidence strongly suggests that the diosmin impurities, Linarin and Diosmetin, possess a rich and diverse range of biological activities that warrant further investigation. Their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, underpinned by their modulation of key cellular signaling pathways, position them as interesting molecules for further pharmacological research.
A thorough understanding of the biological activities of these impurities will not only contribute to a more complete safety and efficacy profile of diosmin but may also lead to the discovery of new therapeutic agents derived from these natural product scaffolds.
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Linarin exhibits diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, making it a promising candidate for drug development. The flavonoid demonstrates protective effects against hyperuricemia, acute kidney injury, spinal cord injury, ischemic stroke, diabetes, osteoporosis, and inflammatory bowel disease, primarily through modulation of signaling pathways such as Nrf2/Keap1, NF-κB, and MAPK. Additionally, linarin has shown potential in managing neurodegenerative disorders, including Alzheimer's disease, through its acetylcholinesterase inhibitory activity. Its anti-cancer effects have been linked to the inhibition of proliferation, apoptosis induction, and suppression of metastasis-related pathways in lung, prostate, and brain cancers. Fitoterapia, [Link]
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Linarin, a flavonoid compound, exhibits antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory activities. ResearchGate, [Link]
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Linarin exhibits antioxidant properties, reducing reactive oxygen species (ROS), regulating apoptosis pathways, and enhancing Nrf2 activation. It also influences histone modification, affecting gene expression in immune responses and reducing the transcriptional activity of inflammatory gene promoters. PMC, [Link]
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In the liver, diosmin undergoes extensive first-pass metabolism, where it is converted into its active metabolite, diosmetin, which is a flavonoid aglycone responsible for most of the pharmacological effects of diosmin. ResearchGate, [Link]
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Diosmin is widely used as a venoactive drug in the pharmacological treatment of chronic venous disorders. It exerts a strong protective effect on blood vessels via an increase in the elasticity of vessel walls and reduces the permeability of capillary walls, thereby producing an anti-edematous effect. MDPI, [Link]
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Diosmetin has been reported to act as an agonist for estrogen receptor-β (ERβ), and it facilitates osteoblast differentiation and suppresses the production of sclerostin, the anti-osteoblastogenic Wnt inhibitor, in osteoblasts. Moreover, diosmetin has been found to act as a weak agonist for TrkB receptor, which plays a vital role in osteosarcoma pathology. In the present study, diosmetin shows anti-osteosarcoma effects by inhibiting the activation of STAT3/c-Myc signaling pathway. PMC, [Link]
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Pharmacokinetic studies have shown that diosmin is rapidly transformed by intestinal microbiota into diosmetin, which is then quickly absorbed and distributed throughout the body. proLékaře.cz, [Link]
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Literature data analysis revealed the importance of linarin in the medicine due to its anti-inflammatory, antioxidative, analgesic and hepatoprotective activity. Bentham Science, [Link]
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The present study demonstrates that linarin can increase the relative glucose consumption of HepG2 cells, improve insulin tolerance and glucose tolerance of MSG mice, and decrease triglyceride and cholesterol levels. Moreover, it plays anti-diabetic effects by regulating AMPK signaling pathway. PMC, [Link]
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Linarin, a flavonoid glycoside found in the Asteraceae, Lamiaceae, and Scrophulariaceae families, shows diverse therapeutic benefits in laboratory studies. Studies revealed that linarin provides benefits against inflammation and various diseases, including osteoporosis, osteoarthritis, liver injuries, diabetes, hypertension, and neurodegenerative conditions, such as Alzheimer's, ischemia-reperfusion, convulsions, and depression. Our results further reveal that linarin displays remarkable anticancer potentials through multiple molecular pathways, including apoptotic cell death, oxidative stress induction, cytotoxic effect, antiproliferative effect, genotoxic effect, and mitigation of cancer cell migration and invasion and migration against a range of malignancies, including lung, brain, prostate, and glioma cell cancers. PubMed Central, [Link]
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Diosmetin demonstrates a variety of pharmacological activities, including anticancer, antioxidant, anti‐inflammatory, antibacterial, metabolic regulation, cardiovascular function improvement, estrogenic effects, and others. ResearchGate, [Link]
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Biological assessments exhibited promising activities of LN, particularly, the remedial effects on central nervous system (CNS) disorders, whereas the remarkable sleep enhancing and sedative effects as well as AChE (acetylcholinesterase) inhibitory activity were highlighted. Of note, LN has indicated promising anti osteoblast proliferation and differentiation, thus a bone formation effect. ResearchGate, [Link]
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The LN treatment suppressed lipopolysaccharide (LPS), causing the overproduction of nitric oxide (NO), prostaglandin E2 (PGE2), IL-6, and TNF-α in chondrocyte. In addition, the LPS-stimulated expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide nitrate (iNOS) was decreased by LN pre-treatment. The mechanism of action showed the suppression of Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) dipolymer complex formation and subsequently intervened in nuclear factor kappa-B (NF-κB) activation. PMC, [Link]
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Diosmetin has been studied for its anticancer and anti-inflammatory properties. Moreover, its potential use in diseases associated with acetylcholinesterase (AchE) and butyrylcholinesterase (BuChE) inhibition has been investigated. It has been found to have a positive effect on the reconstruction of cartilage after surgery. MDPI, [Link]
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Assessing the biological activities of some potential drugs and comparing their suitability for in vitro and in vivo combination therapy or in silico drug repositioning against important targets is essential for minimizing labor, costs, and time in drug development. springermedizin.de, [Link]
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Linarin is a flavone glycoside in the plants Flos chrysanthemi indici, Buddleja officinalis, Cirsium setosum, Mentha arvensis and Buddleja davidii, and has been reported to possess analgesic, antipyretic, anti-inflammatory and neuroprotective activities. In this paper, linarin was investigated for its AChE inhibitory potential both in-vitro and ex-vivo. Brieflands, [Link]
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Diosmetin, a natural occurring flavonoid, is primarily found in citrus fruits, beans, and other plants. Diosmetin demonstrates a variety of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antibacterial, metabolic regulation, cardiovascular function improvement, estrogenic effects, and others. PubMed, [Link]
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Diosmetin was found to improve insulin sensitivity by modulating the PI3K/Akt and AMPK pathways and to exert strong anti-inflammatory effects by inhibiting NF-κB and COX-2. As an antioxidant, diosmetin activates the Nrf2 pathway through the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. Additionally, diosmetin protects neurons from oxidative stress and neuroinflammation by regulating multiple cell survival and inflammation pathways. PubMed, [Link]
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The beneficial effects of diosmin are thought to be mediated by its anti-inflammatory properties, particularly via a reduction in leucocyte adhesion and cytokine production, and by its antioxidant activity, involving the scavenging of reactive oxidative species (ROS). After ingestion, diosmin is rapidly hydrolysed by enzymes of the gut microbiome to its aglycone form, free diosmetin, which is then absorbed and metabolised to glucuronide conjugates. One of these conjugates, diosmetin-3-O-β-d-glucuronide, has been identified as the major circulating metabolite. MDPI, [Link]
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Pharmacologically, diosmetin is reported to exhibit anticancer, antimicrobial, antioxidant, oestrogenic, and anti-inflammatory activities. PubMed, [Link]
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In silico studies area powerful technique to screen probable antagonistic compounds such as flavonoids that can target the binding sites of SARS-CoV viral proteins via complex molecular interactions in viral attachment and replication. PMC, [Link]
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Despite the extensive investigation carried out with flavonoids in the past decades, there are still quite a few parameters available, characterizing quantitatively the efficacy of polyphenolic compounds on certain cancer types. PMC, [Link]
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Flavonoids such as quercetin, genistein, apigenin, kaempferol, and epigallocatechin 3-gallate modulate the expression and activation of a cytokine such as interleukin-1beta (IL-1β), Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8); regulate the gene expression of many pro-inflammatory molecules such s nuclear factor kappa-light chain enhancer of activated B cells (NF-κB), activator protein-1 (AP-1), intercellular adhesion molecule-1 (ICAM), vascular cell adhesion molecule-1 (VCAM), and E-selectins; and also inhibits inducible nitric oxide (NO) synthase, cyclooxygenase-2, and lipoxygenase, which are pro-inflammatory enzymes. PMC, [Link]
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Diosmin (diosmetin-7-O-rutinoside) and its aglycone diosmetin, natural bioflavonoids distributing in a variety of citrus fruits and Chinese herbal medicines, possessed positive effects against hepatic, renal, lung, gastric, cerebral and cardiac injury. PubMed, [Link]
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The antiproliferative activities of xanthohumol, an aurone-type derivative (2), towards human cancers as well as normal cells have not been published so far. MDPI, [Link]
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In silico studies area powerful technique to screen probable antagonistic compounds such as flavonoids that can target the binding sites of SARS-CoV viral proteins via complex molecular interactions in viral attachment and replication. MDPI, [Link]
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Pharmacokinetic studies of diosmin were performed after an oral administration to healthy volunteers. Diosmin and its aglycone, diosmetin, were determined by HPLC and. LC-MS techniques. At least, at the level of sensitivity of our method, no parent compound was present in the plasma but only its aglycone, diosmetin. Regulations.gov, [Link]
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As NFκB inhibitors, these flavonoids may modulate the expression of pro-inflammatory genes leading to the attenuation of the inflammatory responses underlying various cardiovascular pathology. Frontiers, [Link]
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Various studies conducted in silico, in vitro, in vivo, and clinical trials have deciphered that the anti-inflammatory activities of flavonoids are closely linked to their ability to modulate various biochemical mediators, enzymes, and signalling pathways involved in the inflammatory processes. PMC, [Link]
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Selected flavonoids cytotoxicity on cancer cell lines and morphological activity on endothelial cells (EA.hy 926). ResearchGate, [Link]
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With the increasing prevalence and incidence of kidney fibrosis worldwide, novel and viable therapeutic options are essential to ease the burden of this deadly disease. Notably, TGFβR-1 is one of the most important receptors in the serine/threonine protein kinase family that has been shown to contribute to... MDPI, [Link]
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The antioxidant potential of the samples was evaluated using inhibition of hydroxyl radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), and nitric oxide scavenging methods. Breast cancer (MCF7) cell line was used as the in-vitro cancer model for MTT assay. Der Pharma Chemica, [Link]
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Signaling pathway of the anti-inflammatory mechanism of flavonoids: flavonoids like chrysin and anthocyanins exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, promoting macrophage polarization toward the M2 phenotype via PPARγ activation, and enhancing antioxidant gene expression through the Keap1/Nrf2 axis. ResearchGate, [Link]
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Ligand- and structure-based studies of natural flavonoids from the plant Silybum marianum. YouTube, [Link]
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Oxidative stress along with chronic inflammation accelerates these disorders, diosmin being an antioxidant and anti-inflammatory agent; might prove beneficial with respect to current marketed treatment regimen. PMC, [Link]
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In silico mapping of the dynamic interactions and structure-activity relationship of flavonoid compounds against the immune checkpoint programmed-cell death 1 pathway. Frontiers, [Link]